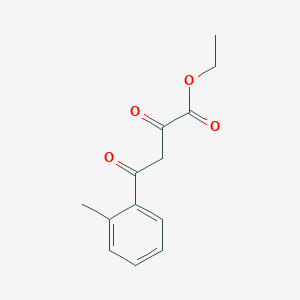

Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWBXRFSGIUMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2-methylphenyl)-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(2-methylphenyl)-2,4-dioxobutanoic acid.

Reduction: Formation of 4-(2-methylphenyl)-2,4-dioxobutanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of ethyl 2,4-dioxobutanoate derivatives are heavily influenced by the substituent at the 4-position. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-donating groups (e.g., methyl) stabilize intermediates via resonance, favoring cyclization reactions .

- Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity, enabling nucleophilic attacks in cross-coupling or amidation reactions .

- Halogenated derivatives (bromo, chloro, fluoro) are pivotal in medicinal chemistry due to improved bioavailability and target binding .

Yield and Practicality :

Physicochemical Properties

- Solubility: Methyl and methoxy substituents increase solubility in polar solvents (ethanol, DMF), whereas nitro and halogenated derivatives are more lipophilic .

- Melting Points : Nitrophenyl derivatives exhibit higher melting points (~200°C) due to strong intermolecular dipole interactions , while methylphenyl analogues are often oils or low-melting solids .

Biological Activity

Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate, with the chemical formula CHO and a molecular weight of approximately 234.25 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives containing dioxobutanoate moieties have shown significant cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.0 | |

| Similar Dioxobutanoates | A549 (lung cancer) | 20.5 | |

| Similar Dioxobutanoates | HeLa (cervical cancer) | 18.3 |

Anti-inflammatory Effects

In addition to anticancer properties, some studies suggest that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models.

Case Studies

- Case Study on Cytotoxicity : A study conducted on a series of dioxobutanoate derivatives included this compound and assessed its cytotoxicity against several cancer cell lines. The results indicated that this compound exhibited a moderate to high cytotoxic effect, particularly against breast and lung cancer cells.

- Inflammation Model : In an animal model of inflammation, derivatives of this compound were administered to assess their impact on inflammatory markers. The findings suggested a significant reduction in cytokine levels compared to control groups.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death.

- Cytokine Modulation : It might modulate the expression of cytokines involved in inflammatory responses.

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes linked to tumor progression and inflammation.

Q & A

Q. What is the standard synthetic route for Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via a Claisen-like condensation reaction. For example, diethyl oxalate reacts with 2-methylacetophenone under basic conditions (e.g., sodium ethoxide) to form the β-ketoester. Reaction optimization includes adjusting stoichiometry, solvent choice (e.g., ethanol or THF), and temperature control (60–80°C). Post-synthesis purification involves column chromatography (ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the ester group (δ ~4.2 ppm for CH₂CH₃), ketone signals (δ ~5.8 ppm for the dioxo moiety), and aromatic protons.

- Mass spectrometry (ESI or EI) : To verify molecular ion peaks (e.g., m/z 248 for [M+H]⁺).

- TLC : For monitoring reaction progress using silica GF254 plates and UV visualization .

Q. What are the key physical properties and storage recommendations for this compound?

The compound is a white-to-yellow solid with a molecular weight of 248.26 g/mol. It is stable at room temperature but should be stored in a desiccator to prevent hydrolysis. Solubility is higher in polar aprotic solvents (e.g., DMSO, acetone) than in water. Safety protocols include using gloves and eye protection due to skin/eye irritation risks .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural confirmation?

Discrepancies may arise from tautomerism or impurities. Strategies include:

Q. What mechanistic insights explain the regioselectivity of its synthesis?

The reaction proceeds via nucleophilic attack of the enolate (from 2-methylacetophenone) on diethyl oxalate. The 2-methylphenyl group directs enolate formation at the α-position, favoring 2,4-dioxo product formation. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can this compound serve as a precursor for bioactive heterocycles?

The β-ketoester moiety enables cyclization with nucleophiles (e.g., hydrazines for pyrazoles or hydroxylamine for isoxazoles). For example, reacting it with hydrazine derivatives yields indole-isoxazole hybrids with potential anticancer activity .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Scale-up issues include:

- Exothermic reactions : Require controlled addition of reagents and cooling.

- Purification : Column chromatography is impractical at large scales; alternatives include fractional distillation or acid-base extraction.

- Byproduct formation : Optimizing stoichiometry and reaction time minimizes side products .

Q. How does the 2-methylphenyl substituent influence reactivity compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives)?

The methyl group enhances electron density at the aromatic ring, increasing electrophilic substitution rates. Halogenated analogs (e.g., 4-chloro) exhibit stronger electron-withdrawing effects, altering reaction pathways in cross-coupling or nucleophilic aromatic substitution .

Q. What computational tools can predict the compound’s reactivity in novel reactions?

Software like Gaussian or ORCA can model:

Q. How is this compound implicated in metabolic or toxicity studies?

Analogous dioxobutanoates (e.g., 4-(2-aminophenyl)-2,4-dioxobutanoate) are linked to liver failure biomarkers. Studies using LC-MS or metabolomics can profile its degradation products and assess hepatotoxicity in vitro (e.g., HepG2 cell assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.